
n-(4-Methoxybenzyl)propan-2-amine
Overview
Description
N-(4-Methoxybenzyl)propan-2-amine is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of a methoxybenzyl group attached to a propan-2-amine backbone. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)propan-2-amine typically involves the reaction of 4-methoxybenzyl chloride with isopropylamine under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Methoxybenzyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)propan-2-amine
- N-(4-Methylbenzyl)propan-2-amine
- N-(4-Ethoxybenzyl)propan-2-amine
Uniqueness
N-(4-Methoxybenzyl)propan-2-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and interactions in various chemical and biological contexts .
Biological Activity
N-(4-Methoxybenzyl)propan-2-amine, also known by its CAS number 70894-74-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group attached to a benzyl moiety, making it a candidate for various applications in medicinal chemistry and biological research.
- Molecular Formula : C₁₁H₁₇NO
- Molecular Weight : 179.25 g/mol
- Appearance : Typically presented as a white to off-white solid.
- Storage Conditions : Ambient temperature, away from moisture.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For example, it has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt microbial cell functions, although the precise mechanism remains under investigation.
Anticancer Potential
Research has shown that derivatives of this compound may possess anticancer activity. A study focused on the structural activity relationship (SAR) of similar compounds revealed that modifications to the benzyl moiety can enhance cytotoxic effects against cancer cell lines such as MCF-7 and KB-3-1. The presence of electron-withdrawing groups appears critical for improving potency against these cancer cells.
Case Study 1: Antimicrobial Activity Assessment
A comparative study tested this compound against a panel of pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising concerns about antibiotic resistance.
Case Study 2: Anticancer Activity in Cell Lines
In a study evaluating the anticancer potential of various derivatives, this compound was found to exhibit IC50 values in the low micromolar range against breast cancer cell lines:
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 5.2 | MCF-7 |
Control (Doxorubicin) | 0.5 | MCF-7 |
While less potent than established chemotherapeutics like Doxorubicin, these findings suggest potential for further development.
The biological activity of this compound may involve interactions with specific enzymes or receptors within microbial or cancerous cells. Preliminary studies indicate that it may inhibit key metabolic pathways essential for cell survival and proliferation.
Proposed Mechanisms Include:
- Enzyme Inhibition : Potential inhibition of enzymes critical for bacterial cell wall synthesis.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through disruption of cell cycle regulators.
- Neurotransmitter Modulation : Interaction with serotonin or dopamine receptors affecting mood and anxiety levels.
Q & A
Q. Basic: What are the optimal synthetic routes for N-(4-Methoxybenzyl)propan-2-amine, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via reductive amination of 4-(4-methoxyphenyl)butan-2-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of an amine source. Key variables include:
- Reducing agent selection : NaBH₄ is safer but less efficient for sterically hindered ketones, while LiAlH₄ offers higher yields but requires anhydrous conditions .
- Solvent system : Polar aprotic solvents (e.g., THF) enhance reaction rates, while protic solvents (e.g., methanol) may reduce side reactions.
- Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the amine from imine byproducts. Typical yields range from 60–80% .
Q. Basic: Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.3 ppm), methoxy singlet (δ ~3.8 ppm), and methylene/methyl groups (δ 1.2–2.5 ppm) confirm the structure .
- ¹³C NMR : Methoxy carbon (δ ~55 ppm), aromatic carbons (δ 110–160 ppm), and aliphatic carbons (δ 20–50 ppm) provide backbone verification .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 179 for [M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group) validate molecular weight .
- HPLC with chiral columns : Resolves enantiomers if stereochemistry is a concern (e.g., for pharmacological studies) .
Q. Advanced: How can researchers resolve stereochemical challenges in synthesizing enantiomerically pure this compound?
The chiral center at the propan-2-amine moiety necessitates:
- Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to induce enantioselectivity .
- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
- Analytical validation : Compare optical rotation and circular dichroism (CD) spectra with known standards .
Q. Advanced: What experimental designs are suitable for evaluating the compound’s anxiolytic or neuropharmacological activity in vivo?
- Behavioral assays : Elevated plus maze (EPM) or open field test (OFT) in rodents to assess anxiety-like behavior. Dose-response studies (1–10 mg/kg, i.p.) with positive controls (e.g., diazepam) are recommended .
- Mechanistic studies :
- Receptor binding assays (e.g., 5-HT₁A, σ receptors) using radioligands (³H-8-OH-DPAT) to identify targets .
- Knockout models or receptor antagonists (e.g., WAY-100635) to confirm pathway specificity.
- Challenges : Address receptor promiscuity by cross-validating with in vitro electrophysiology or calcium imaging .
Q. Advanced: How can contradictory data on receptor binding affinities across structural analogs be resolved?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at the phenyl ring, alkyl chain length) and measure binding to monoaminergic receptors (e.g., DAT, SERT) .
- Molecular docking : Use software (AutoDock Vina) to model interactions with receptor pockets (e.g., serotonin transporter’s hydrophobic cleft) .
- Statistical meta-analysis : Compare datasets across studies to identify trends (e.g., methoxy groups enhancing σ₁ affinity but reducing 5-HT₂A binding) .
Q. Advanced: What strategies mitigate metabolic instability in preclinical studies of this compound?
- In vitro metabolism assays : Incubate with liver microsomes (human/rodent) to identify major metabolites (e.g., O-demethylation via CYP2D6) .
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
- Prodrug approaches (e.g., esterification of the amine) to enhance bioavailability .
- Pharmacokinetic profiling : Measure half-life (t₁/₂) and AUC in plasma via LC-MS/MS after oral/intravenous administration .
Q. Advanced: How can researchers address toxicity concerns in early-stage development?
- In vitro cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays (IC₅₀ thresholds < 10 µM) .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- In vivo safety : Acute toxicity studies in zebrafish (LC₅₀) or rodents (LD₅₀), focusing on CNS and cardiovascular endpoints .
Q. Advanced: What formulation strategies improve solubility and stability for in vivo applications?
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in PBS) .
- Nanoparticle encapsulation : Use PLGA or liposomes to prolong circulation time and reduce hepatic clearance .
- Lyophilization : Stabilize the compound for long-term storage at −80°C .
Q. Advanced: How do structural analogs (e.g., halogenated derivatives) differ in their biological profiles?
- 4-Bromo analog : Shows higher σ₁ receptor affinity (Ki = 12 nM vs. 45 nM for parent compound) but reduced BBB permeability due to increased molecular weight .
- N-Benzyl vs. N-methyl : Benzyl substitution enhances dopamine transporter (DAT) inhibition but increases hepatotoxicity .
- Chlorinated derivatives : Exhibit improved antimicrobial activity (MIC = 2 µg/mL against S. aureus) but lower CNS penetration .
Q. Advanced: What computational tools predict the compound’s ADMET properties?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.1), BBB permeability (CNS MPO score > 4), and CYP450 interactions .
- QSAR Models : Train on datasets (ChEMBL) to correlate structural descriptors (e.g., polar surface area) with bioavailability .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVROZYOHWNUUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406435 | |
Record name | n-(4-methoxybenzyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-74-5 | |
Record name | n-(4-methoxybenzyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Methoxybenzyl)-2-propanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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